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Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for the

compound 4-(2-Isopropoxyphenoxy)piperidine. As a molecule of interest in medicinal

chemistry and organic synthesis, a thorough understanding of its structural characteristics is

paramount for researchers, scientists, and professionals in drug development.[1] While direct

experimental spectra for this specific molecule are not widely published, this document

leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS) to present a predictive yet comprehensive

spectroscopic profile. The interpretations herein are grounded in data from analogous

structures and foundational spectroscopic theory.

The molecular structure of 4-(2-Isopropoxyphenoxy)piperidine, with the chemical formula

C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol , forms the basis for the subsequent

spectroscopic predictions.

Figure 1: Chemical structure of 4-(2-Isopropoxyphenoxy)piperidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 4-(2-Isopropoxyphenoxy)piperidine are

detailed below.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the isopropoxy, aromatic,

and piperidine protons.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Isopropoxy -CH₃ ~1.3 Doublet 6H

Piperidine -CH₂ (axial,

adjacent to N)
~2.6 - 2.8 Multiplet 2H

Piperidine -CH₂

(equatorial, adjacent

to N)

~3.0 - 3.2 Multiplet 2H

Piperidine -CH₂ (axial,

adjacent to CH-O)
~1.6 - 1.8 Multiplet 2H

Piperidine -CH₂

(equatorial, adjacent

to CH-O)

~2.0 - 2.2 Multiplet 2H

Piperidine NH ~1.5 - 2.5 (broad) Singlet (broad) 1H

Piperidine CH-O ~4.3 - 4.5 Multiplet 1H

Isopropoxy CH ~4.5 - 4.7 Septet 1H

Aromatic -CH ~6.8 - 7.2 Multiplet 4H

Interpretation:
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The two methyl groups of the isopropoxy substituent are diastereotopic and are expected to

appear as a doublet due to coupling with the adjacent methine proton.

The protons on the piperidine ring will exhibit complex splitting patterns due to both geminal

and vicinal coupling. The protons adjacent to the nitrogen atom are expected to be

deshielded compared to the other piperidine protons.

The methine proton of the piperidine ring attached to the ether oxygen will be significantly

deshielded.

The aromatic protons will appear in the characteristic aromatic region, with their specific

shifts and multiplicities depending on the substitution pattern.

The N-H proton signal is often broad and its chemical shift can vary with solvent and

concentration.

Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the number of unique carbon

environments.

Carbon Predicted Chemical Shift (δ, ppm)

Isopropoxy -CH₃ ~22

Piperidine -CH₂ (adjacent to N) ~45

Piperidine -CH₂ (adjacent to CH-O) ~30

Piperidine CH-O ~75

Isopropoxy CH ~71

Aromatic C-H ~115 - 125

Aromatic C-O (isopropoxy) ~148

Aromatic C-O (piperidine) ~147

Interpretation:
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The aliphatic carbons of the isopropoxy and piperidine groups will appear in the upfield

region of the spectrum.

The carbon atom of the piperidine ring bonded to the oxygen will be the most deshielded

among the aliphatic carbons.

The aromatic carbons will resonate in the downfield region, with the carbons directly

attached to the oxygen atoms being the most deshielded.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

Add a small amount of a reference standard (e.g., TMS).

Transfer the solution to a 5 mm NMR tube.

Insert the NMR tube into the spectrometer.

Lock and shim the magnetic field.

Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Apply Fourier transformation to the raw data.

Phase and baseline correct the spectra.

Integrate the signals in the ¹H spectrum and reference the chemical shifts.

cluster_prep

cluster_acq

cluster_proc

ATR Method KBr Pellet Method

Place a small amount of the solid sample directly on the ATR crystal.

Apply pressure to ensure good contact.

Collect the IR spectrum.

Mix a small amount of sample with dry KBr powder.

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet.

Place the pellet in the spectrometer and collect the spectrum.

Click to download full resolution via product page

Figure 3: Common methods for solid-sample IR spectroscopy.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
The molecular formula of 4-(2-Isopropoxyphenoxy)piperidine is C₁₄H₂₁NO₂, giving it a

monoisotopic mass of 235.1572 u.

Ion m/z (predicted)

[M+H]⁺ 236.1645

[M]⁺˙ 235.1572

C₉H₁₁O₂⁺ 151

C₅H₁₀N⁺ 84

C₃H₇⁺ 43

Interpretation of Fragmentation:

Under electron ionization (EI), the molecular ion peak at m/z 235 would be expected. In

electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 236 would likely be the

base peak. Common fragmentation pathways for piperidine derivatives involve cleavage of the

ring and its substituents. [2] A plausible fragmentation pattern would involve the cleavage of the

ether bond, leading to the formation of an isopropoxyphenoxy radical and a piperidinyl cation,

or vice versa. Further fragmentation of the isopropoxy group (loss of a propyl group) is also

likely.

[C₁₄H₂₁NO₂]⁺˙
m/z = 235

[C₉H₁₁O₂]⁺
m/z = 151- C₅H₁₀N•

[C₅H₁₀N]⁺
m/z = 84

- C₉H₁₁O₂•

[C₃H₇]⁺
m/z = 43

- C₆H₄O₂
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Click to download full resolution via product page

Figure 4: Predicted fragmentation pathway for 4-(2-Isopropoxyphenoxy)piperidine.

Experimental Protocol for Mass Spectrometry

Sample Preparation Data Acquisition Data Analysis

Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

Select an appropriate ionization technique (e.g., ESI, EI).

Acquire a full scan mass spectrum to determine the molecular weight.

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Determine the accurate mass and elemental composition from the high-resolution data.

Analyze the fragmentation pattern to confirm the structure.

cluster_prep_ms

cluster_acq_ms

cluster_ana_ms

Click to download full resolution via product page

Figure 5: General workflow for mass spectrometry analysis.

Conclusion
This technical guide has presented a detailed, albeit predictive, spectroscopic characterization

of 4-(2-Isopropoxyphenoxy)piperidine. The anticipated NMR, IR, and MS data provide a

foundational reference for the identification and structural verification of this compound. The

provided experimental protocols outline standard methodologies for obtaining high-quality

spectroscopic data for this and similar molecules. For definitive structural confirmation, the

synthesis and subsequent experimental analysis of this compound are recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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